![molecular formula C8H18N2O B2372381 [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine CAS No. 1019457-65-8](/img/structure/B2372381.png)
[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine
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Overview
Description
“[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine” is a chemical compound with the CAS Number: 1019457-65-8 . It has a molecular weight of 158.24 and its IUPAC name is [1-(2-methoxyethyl)-2-pyrrolidinyl]methanamine . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2O/c1-11-6-5-10-4-2-3-8(10)7-9/h8H,2-7,9H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a predicted density of 0.959±0.06 g/cm3 and a predicted boiling point of 215.3±10.0 °C .Scientific Research Applications
Proline Derivatives
Pyrrolidin-2-one (lactam) is a five-membered ring present in both natural and synthetic compounds. Proline, an essential amino acid, contains a pyrrolidine ring. Researchers often explore proline derivatives for their biological activities[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine could serve as a starting point for designing proline-based molecules with specific functions, such as enzyme inhibition or receptor modulation .
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it poses certain health hazards . The hazard statements H302, H314, and H335 have been assigned to this compound, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
[1-(2-methoxyethyl)pyrrolidin-2-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-11-6-5-10-4-2-3-8(10)7-9/h8H,2-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIDBOZXSPLZTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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